molecular formula C11H12N2O B13117438 3-(4-Methylphenyl)-5,6-dihydropyrazin-2(1H)-one CAS No. 91426-87-8

3-(4-Methylphenyl)-5,6-dihydropyrazin-2(1H)-one

Cat. No.: B13117438
CAS No.: 91426-87-8
M. Wt: 188.23 g/mol
InChI Key: FFEWFSUCVVPTPU-UHFFFAOYSA-N
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Description

3-(p-Tolyl)-5,6-dihydropyrazin-2(1H)-one is an organic compound that belongs to the class of pyrazinones It features a p-tolyl group attached to the pyrazinone ring, which imparts unique chemical and physical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Tolyl)-5,6-dihydropyrazin-2(1H)-one typically involves the reaction of p-tolyl hydrazine with an appropriate diketone or ketoester under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazinone ring. Common solvents used in this synthesis include ethanol, methanol, and acetic acid. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of 3-(p-Tolyl)-5,6-dihydropyrazin-2(1H)-one may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(p-Tolyl)-5,6-dihydropyrazin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazinones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the pyrazinone ring .

Scientific Research Applications

3-(p-Tolyl)-5,6-dihydropyrazin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(p-Tolyl)-5,6-dihydropyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    3-(p-Tolyl)-1H-pyrazole: Similar in structure but lacks the dihydropyrazinone ring.

    3-(p-Tolyl)-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group, which imparts different chemical properties.

    3-(p-Tolyl)propionic acid: A simpler structure with a propionic acid moiety.

Uniqueness

3-(p-Tolyl)-5,6-dihydropyrazin-2(1H)-one is unique due to its specific ring structure and the presence of the p-tolyl group. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

91426-87-8

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

5-(4-methylphenyl)-2,3-dihydro-1H-pyrazin-6-one

InChI

InChI=1S/C11H12N2O/c1-8-2-4-9(5-3-8)10-11(14)13-7-6-12-10/h2-5H,6-7H2,1H3,(H,13,14)

InChI Key

FFEWFSUCVVPTPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NCCNC2=O

Origin of Product

United States

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